N1-(2-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
The compound “N1-(2-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a thiophen-2-ylsulfonyl group, and a 1,2,3,4-tetrahydroquinolin-7-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized through a series of reactions involving p-bromoacetophenone and thiourea .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-chlorophenyl group, thiophen-2-ylsulfonyl group, and 1,2,3,4-tetrahydroquinolin-7-yl group would all contribute to the overall structure .Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis .
Result of Action
Given its potential anti-tubercular activity, it is likely that it inhibits the growth or survival of mycobacterium tuberculosis .
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-16-6-1-2-7-17(16)24-21(27)20(26)23-15-10-9-14-5-3-11-25(18(14)13-15)31(28,29)19-8-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBKGKFLUABNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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